1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring . The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole ring and exhibit similar biological activities.
1H-1,2,4-triazole derivatives: Compounds containing the triazole ring are known for their diverse pharmacological properties.
Uniqueness
1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the combination of both pyrazole and triazole rings in its structure. This dual-ring system can enhance its biological activity and specificity compared to compounds with only one of these rings.
Properties
Molecular Formula |
C8H12N6 |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-[(2,5-dimethylpyrazol-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H12N6/c1-6-3-7(13(2)11-6)4-14-5-10-8(9)12-14/h3,5H,4H2,1-2H3,(H2,9,12) |
InChI Key |
SQUCEQRFAGZRMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CN2C=NC(=N2)N)C |
Origin of Product |
United States |
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